2-Methyl-1,3-benzoxazole-6-carboxylic acid
Overview
Description
2-Methyl-1,3-benzoxazole-6-carboxylic acid is an organic compound with the molecular formula C9H7NO3. It is a derivative of benzoxazole, a bicyclic compound containing both benzene and oxazole rings. This compound is known for its diverse applications in various fields, including medicinal chemistry, pharmaceuticals, and industrial chemistry .
Mechanism of Action
Target of Action
Benzoxazole derivatives, a class to which this compound belongs, are known to target various enzymes or proteins such as dna topoisomerases, protein kinases, histone deacetylases, cyclooxygenases, cholinesterases, etc, that are involved in the pathway of disease formation and proliferation .
Mode of Action
Benzoxazole derivatives are known to interact with their targets, leading to changes that can inhibit disease progression .
Biochemical Pathways
Benzoxazole derivatives are known to impact various biochemical pathways related to the function of their target proteins or enzymes .
Result of Action
Benzoxazole derivatives are known for their antimicrobial and biological activity, and have been widely used in medicine, pesticides, biochemistry, dyes, and fluorescent brighteners .
Biochemical Analysis
Biochemical Properties
It is known that benzoxazole derivatives have been used in the synthesis of various pharmaceuticals and have shown a range of biological activities, including antimicrobial, antifungal, and anticancer effects .
Cellular Effects
Benzoxazole derivatives have been shown to have antimicrobial activity, suggesting that they may interact with cellular processes in bacteria .
Molecular Mechanism
Benzoxazole derivatives have been used in the synthesis of orexin 1 receptor antagonists , suggesting that they may interact with these receptors.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing 2-Methyl-1,3-benzoxazole-6-carboxylic acid involves the condensation of 2-aminophenol with aromatic aldehydes in the presence of aqueous hydrogen peroxide (H2O2), ethanol, titanium tetraisopropoxide (TTIP), and a catalyst such as mesoporous titania-alumina mixed oxide (MTAMO) at 50°C . Another method involves the reaction of 3-carboxy-2-aminophenol with acetic acid and tetrabutylammonium bromide (TBAB) at 100°C .
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and advanced catalytic systems to enhance efficiency and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1,3-benzoxazole-6-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted benzoxazole derivatives .
Scientific Research Applications
2-Methyl-1,3-benzoxazole-6-carboxylic acid has numerous scientific research applications:
Comparison with Similar Compounds
Similar Compounds
2-Methylbenzoxazole: Lacks the carboxylic acid group, making it less reactive in certain chemical reactions.
1,3-Benzoxazole-6-carboxylic acid: Similar structure but without the methyl group, affecting its chemical properties and reactivity.
Uniqueness
2-Methyl-1,3-benzoxazole-6-carboxylic acid is unique due to the presence of both the methyl and carboxylic acid groups, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .
Properties
IUPAC Name |
2-methyl-1,3-benzoxazole-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7NO3/c1-5-10-7-3-2-6(9(11)12)4-8(7)13-5/h2-4H,1H3,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFYDDTFAVDJJAI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(O1)C=C(C=C2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30594220 | |
Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
13452-14-7 | |
Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30594220 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Methyl-1,3-benzoxazole-6-carboxylic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Synthesis routes and methods IV
Procedure details
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.